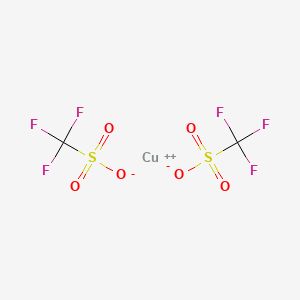![molecular formula C20H15ClN4O B1225503 5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol is an organochlorine compound and a member of quinolines.
Aplicaciones Científicas De Investigación
Antifungal Activity
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol and its derivatives demonstrate notable antifungal properties. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-Methyl-8-quinolinol, a closely related compound, have exhibited significant fungitoxic effects against various fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes (Gershon, Parmegiani, & Godfrey, 1972).
Antimicrobial Activity
There is evidence of antimicrobial activity associated with similar compounds. For example, 5-Chloromethyl-8-quinolinol, a compound with structural similarities, has been used to create chelates exhibiting antimicrobial properties (Patel & Singh, 2009).
Chemical Synthesis and Characterization
The compound and its derivatives are subject to various chemical synthesis and characterization studies. New derivatives, such as 5-sulfonylheterocyclo-8-quinolinol derivatives, have been synthesized and characterized, indicating a broad area of research in chemical synthesis (Hafez & Awad, 1992).
Application in Material Sciences
Applications in material science, especially in the development of electroluminescent devices, have been researched. Systematic methyl substitution of metal (III) tris(8-quinolinolato) chelates shows that changes in the chemical structure of these compounds can significantly affect photoluminescence and electroluminescence properties, which are crucial for device performance (Sapochak et al., 2001).
X-Ray Crystallography
The compound's structure has been studied using X-ray crystallography. For instance, research on isomorphous crystals of 5-chloro-7-iodo- and 5,7-dibromo-8-quinolinols has provided insights into the molecular and crystal structure of these compounds, which is essential for understanding their chemical behavior and potential applications (Kashino & Haisa, 1973).
Reaction Studies
Studies on the reaction of cobalt complexes with nitrogen monoxide involving 8-quinolinolate ions have shed light on the complex's behavior in chemical reactions, which can be significant for understanding its reactivity and potential use in catalysis or material science (Maejima et al., 1990).
Propiedades
Nombre del producto |
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol |
|---|---|
Fórmula molecular |
C20H15ClN4O |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
5-chloro-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H15ClN4O/c21-16-11-15(20(26)19-14(16)6-4-10-24-19)18(13-5-3-8-22-12-13)25-17-7-1-2-9-23-17/h1-12,18,26H,(H,23,25) |
Clave InChI |
ZQQXRNUVLBLBNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B1225424.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![2-[[2-(4-Morpholinyl)-1-oxoethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid methyl ester](/img/structure/B1225427.png)
![N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)
![1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine](/img/structure/B1225435.png)
![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)
![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)


![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)